molecular formula C8H8N4O2 B1614435 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-22-6

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B1614435
CAS No.: 1000340-22-6
M. Wt: 192.17 g/mol
InChI Key: ZTTVWMZUDPJIRK-UHFFFAOYSA-N
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Description

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a methyl group at the 6-position and a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methyl-5-amino-1H-pyrrolo[2,3-b]pyridin-3-amine, while substitution reactions can introduce various functional groups at the nitro position .

Scientific Research Applications

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to the specific positioning of its methyl and nitro groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTVWMZUDPJIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646869
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-22-6
Record name 6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 6
6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine

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